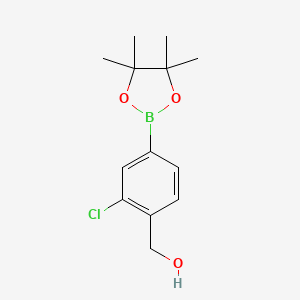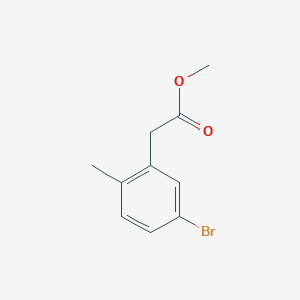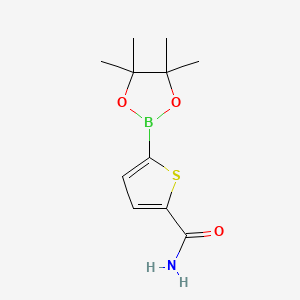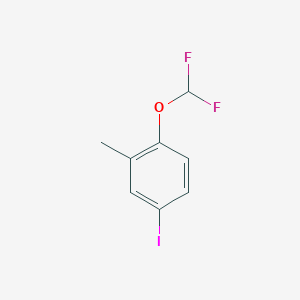
5-(氯甲基)-1-苯基-1H-1,2,3-三唑
描述
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group at the 5-position and a phenyl group at the 1-position
科学研究应用
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Catalysis: Employed as a ligand in transition metal catalysis for various organic transformations.
作用机制
Target of Action
Similar compounds often target proteins or enzymes in the body, altering their function or expression .
Mode of Action
It is known that chloromethyl groups can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes.
Biochemical Pathways
It is known that reactions at the benzylic position can influence a variety of metabolic pathways . The downstream effects of these changes would depend on the specific pathways involved.
Pharmacokinetics
The properties of similar compounds suggest that it may be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The reactions it undergoes at the benzylic position could potentially result in changes to the structure or function of target proteins or enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole. For example, the presence of a catalyst such as zinc iodide can enhance the chloromethylation of aromatic compounds . Additionally, factors such as temperature, pH, and the presence of other substances in the body could potentially influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of phenyl azide with propargyl chloride in the presence of a copper(I) catalyst to form the desired triazole compound.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the triazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives or modified substituents.
相似化合物的比较
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Lacks the chloromethyl group, which affects its reactivity and applications.
5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group, which may have different reactivity and biological activity.
5-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole: Contains a hydroxymethyl group, which can participate in different chemical reactions compared to the chloromethyl group.
Uniqueness
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization
属性
IUPAC Name |
5-(chloromethyl)-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKRXVPJMZOXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338664-01-9 | |
| Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


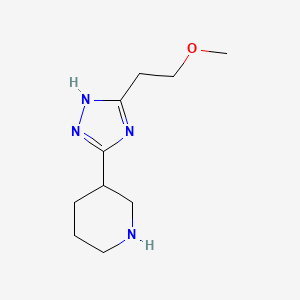
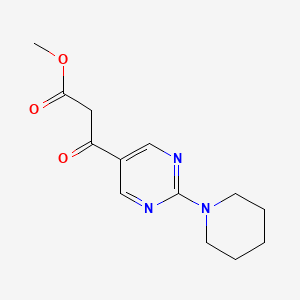
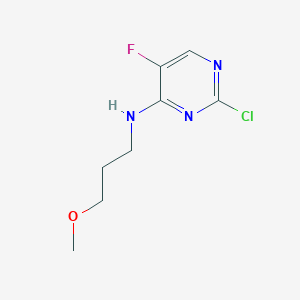
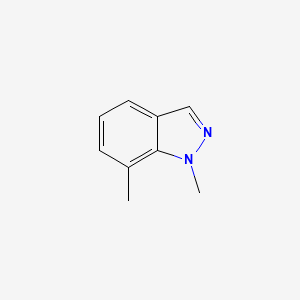
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
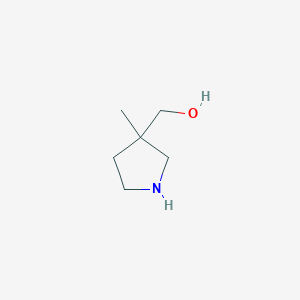
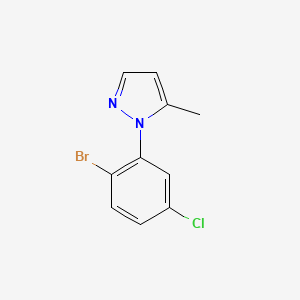
![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
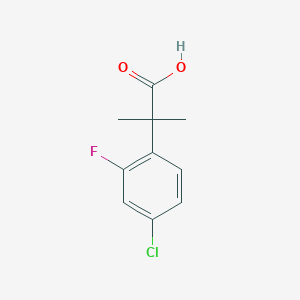
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
